Methyl fluorosulfonate
Description
Historical Context of Methyl Fluorosulfonate Discovery and Early Research Applications
The preparation of this compound was first detailed in the scientific literature in 1932 by German chemists Julius Meyer and Georg Schramm. wikipedia.org Their work, published in the "Zeitschrift für Anorganische und Allgemeine Chemie," described the synthesis of esters of fluorosulfonic acid, including the methyl ester. wikipedia.org The initial methods involved the reaction of fluorosulfonic acid with either methanol (B129727) or dimethyl ether. wikipedia.orgdrugfuture.com A common laboratory preparation method later developed involves the distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate (B86663). wikipedia.orgchemeurope.com Early research applications centered on its primary capability as a highly electrophilic reagent for methylation in organic synthesis. wikipedia.orgdrugfuture.com
Evolution of this compound's Role in Synthetic Organic Chemistry
This compound's significance in synthetic organic chemistry grew from its identity as a potent methylating agent. drugfuture.com Methylation, the addition of a methyl group (–CH₃) to a substrate, is a fundamental transformation in organic chemistry, used to modify the physical and biological properties of molecules. wikipedia.orgwikipedia.orgresearchgate.net The term "Magic Methyl" was coined to reflect its exceptional reactivity, which is about four times greater than that of methyl iodide. chemeurope.com
Its role evolved as chemists sought to perform challenging methylations on substrates that were unreactive toward more common reagents like methyl iodide or dimethyl sulfate. wikipedia.orgwikipedia.org this compound proved effective for methylating a variety of functional groups containing oxygen, nitrogen, and sulfur atoms. acsh.org It can effectively methylate poor nucleophiles such as amides and nitriles. wikipedia.org Research has demonstrated its utility in the regiospecific methylation of protomeric ambident nucleophiles and in reactions with sterically hindered molecules like 2,6-di-tert-butylpyridine (B51100) derivatives, although sometimes requiring specific conditions such as high pressure. acs.orgacs.org Despite its effectiveness, its application has been largely superseded by methyl trifluoromethanesulfonate (B1224126), which offers comparable or greater reactivity with different handling characteristics. wikipedia.orgwikipedia.org
Comparative Analysis: this compound versus Methyl Trifluoromethanesulfonate in Reactivity and Application Scope
This compound and methyl trifluoromethanesulfonate (methyl triflate or MeOTf) are closely related, highly electrophilic methylating agents. wikipedia.orgwikipedia.org Both are significantly more reactive than traditional agents like dimethyl sulfate and methyl iodide. wikipedia.orgwikipedia.org Their high reactivity is attributed to the exceptional leaving group ability of the fluorosulfonate and trifluoromethanesulfonate (triflate) anions, respectively. acsh.org
In a direct comparison of methylating strength, methyl triflate is generally considered to be of similar or slightly greater reactivity than this compound. wikipedia.orgwikipedia.org One ranking places the reactivity order as: (CH₃)₃O⁺ > CF₃SO₂OCH₃ ≈ FSO₂OCH₃ > (CH₃)₂SO₄ > CH₃I. wikipedia.org This high reactivity allows both reagents to methylate a wide array of functional groups, including those that are very weak nucleophiles. wikipedia.org
The application scope for both reagents is broad, encompassing the methylation of alcohols, phenols, amides, and various N-heterocycles. wikipedia.orgresearchgate.net Methyl triflate, for example, is used to initiate the cationic polymerization of lactones and other cyclic monomers. wikipedia.org While both are powerful, the choice between them in modern synthesis often defaults to methyl triflate. wikipedia.org This preference is not typically based on a significant difference in reactivity or application scope for most common transformations, but rather on historical and practical laboratory considerations.
Table 1: Comparative Properties of this compound and Methyl Trifluoromethanesulfonate
| Property | This compound | Methyl Trifluoromethanesulfonate (Methyl Triflate) |
| Chemical Formula | CH₃FO₃S | C₂H₃F₃O₃S |
| Molar Mass | 114.09 g·mol⁻¹ wikipedia.org | 164.10 g·mol⁻¹ wikipedia.org |
| Boiling Point | 93 °C wikipedia.org | 100 °C wikipedia.org |
| Melting Point | -95 °C drugfuture.com | -64 °C wikipedia.org |
| Density | 1.45 g/mL wikipedia.org | 1.496 g/mL wikipedia.org |
| Relative Reactivity | Highly reactive methylating agent. wikipedia.org | Considered of similar or slightly greater reactivity than this compound. wikipedia.orgwikipedia.org |
| Solubility | Miscible with most organic solvents; hydrolyzes in water. researchgate.net | Miscible with organic solvents; hydrolyzes in water. wikipedia.orgresearchgate.net |
Nomenclature and Chemical Representation in Scholarly Literature
In scholarly literature, this compound is referred to by several names and represented using various chemical formats. The consistent use of these identifiers is crucial for accurate communication in research. The most common and standardized identifiers are provided by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS).
The preferred IUPAC name is Methyl sulfurofluoridate . wikipedia.org Other frequently used names include methyl fluorosulphonate and fluorosulfonic acid, methyl ester. wikipedia.orgchemeurope.com Its trade name, "Magic Methyl," is also prevalent in less formal contexts. wikipedia.orgdrugfuture.com Chemical databases and publications rely on specific identifiers to avoid ambiguity.
Table 2: Chemical Identifiers and Representations for this compound
| Identifier Type | Representation |
| Preferred IUPAC Name | Methyl sulfurofluoridate wikipedia.org |
| Other Names | Methyl fluorosulphate, Magic Methyl, Fluorosulfonic acid, methyl ester wikipedia.org |
| CAS Registry Number | 421-20-5 wikipedia.org |
| Chemical Formula | CH₃FO₃S wikipedia.org |
| SMILES | FS(=O)(=O)OC wikipedia.org |
| InChI | InChI=1S/CH3FO3S/c1-5-6(2,3)4/h1H3 wikipedia.org |
| InChIKey | MBXNQZHITVCSLJ-UHFFFAOYSA-N wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluorosulfonyloxymethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3FO3S/c1-5-6(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNQZHITVCSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073180 | |
| Record name | Fluorosulfuric acid, methyl ester | |
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Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an ethereal odor; [Hawley] Cloudy colorless or yellow liquid; [MSDSonline] | |
| Record name | Methyl fluorosulfonate | |
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CAS No. |
421-20-5 | |
| Record name | Sulfuryl fluoride, methyl ester | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=421-20-5 | |
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| Record name | Methyl fluorosulfonate | |
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| Record name | Fluorosulfuric acid, methyl ester | |
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| Record name | Methyl fluorosulphate | |
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| Record name | METHYL FLUOROSULFONATE | |
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| Record name | METHYL FLUOROSULFONATE | |
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Synthetic Methodologies for Methyl Fluorosulfonate and Analogues
Established Synthetic Pathways of Methyl Fluorosulfonate
This compound (FSO₂OCH₃), also known as "Magic Methyl," is a powerful methylating agent in organic synthesis. wikipedia.org Its preparation has been achieved through a couple of key methods, which are detailed below.
A primary and well-established method for synthesizing this compound involves the distillation of an equimolar mixture of fluorosulfonic acid (HSO₃F) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). wikipedia.orgresearchgate.net This reaction is conducted in an all-glass apparatus, typically with a short Vigreux column to facilitate the separation of the product. researchgate.net The reagents can be dried over fused potassium carbonate before distillation to ensure purity. researchgate.net
Interactive Data Table: Reactants and Conditions for this compound Synthesis
| Reactant | Formula | Role | Key Considerations |
| Fluorosulfonic Acid | HSO₃F | Fluorosulfonylating agent | Highly corrosive and moisture-sensitive. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Methylating agent | Toxic and a suspected carcinogen. atamanchemicals.com |
| Distillation | N/A | Purification | Requires careful temperature control. |
Historically, this compound was first produced through the reaction of methanol (B129727) (CH₃OH) with fluorosulfonic acid. wikipedia.org Another variation of this method involves passing a current of dry dimethyl ether ((CH₃)₂O) through fluorosulfonic acid. prepchem.com The dimethyl ether is absorbed and reacts to form this compound, which is then distilled under reduced pressure. prepchem.com For instance, at a pressure of 160 mm Hg, this compound distills at 45°C. prepchem.com
Alternative and Evolving Synthetic Strategies for Related Fluorinated Methylating Agents
While the traditional methods for synthesizing this compound are effective, research continues to explore alternative and more sustainable synthetic strategies for other fluorinated compounds.
Mechanochemistry, which uses mechanical force to induce chemical reactions, is emerging as a green alternative to traditional solvent-based synthesis. beilstein-journals.orgrsc.org This solvent-free approach is particularly beneficial in fluorine chemistry, as it can reduce waste and improve safety. beilstein-journals.org For example, the mechanochemical synthesis of fluorinated imines has been achieved by manually grinding substrates together, resulting in high yields in short reaction times. nih.govmdpi.com This method has also been successfully applied to the synthesis of fluorinated perovskites. rsc.org
The synthesis of fluorinated acrylates, which are valuable monomers for creating polymers with unique properties, often involves multi-step procedures. acs.orgresearchgate.net A common route includes the reaction of a perfluoroalkanesulfonyl fluoride (B91410) with an amine, followed by alkylation and esterification. acs.orgresearchgate.net For instance, [N-methyl-perfluorobutane-1-sulfonamide]ethyl acrylate (B77674) is synthesized from perfluorobutanesulfonyl fluoride, methylamine, 2-bromoethanol, and acryloyl chloride in a three-step process. acs.orgresearchgate.net Researchers are also exploring novel methods for synthesizing α-fluoro acrylates with high yields under mild conditions. nih.gov
Synthesis of Sulfone Iminium Fluorides Utilizing Methyl Trifluoromethanesulfonate (B1224126)
A class of highly reactive sulfur(VI) compounds, sulfone iminium fluorides (SIFs), have been synthesized and utilized in deoxyfluorination and sulfur fluoride exchange (SuFEx) chemistry. brynmawr.edu The synthesis is modular and involves a four-step process starting from thiols or disulfides. brynmawr.edu The final step to produce the sulfone iminium fluorides is a neat reaction of a sulfonimidoyl fluoride with methyl trifluoromethanesulfonate. brynmawr.edu This method has been used to create a library of nine different SIFs with variations in the substituents on the sulfur and nitrogen atoms. brynmawr.edu These SIFs have demonstrated remarkable reactivity, for instance in the deoxyfluorination of phosphinic acids. acs.org
Reaction Mechanisms and Reactivity Profiles of Methyl Fluorosulfonate
Electrophilic Methylation by Methyl Fluorosulfonate
This compound is a potent electrophile for the methylation of a wide range of substrates. wikipedia.orgchemistrylearner.com The reaction generally proceeds through an SN2 mechanism, where a nucleophile attacks the methyl group, leading to the displacement of the fluorosulfonate anion. chemistrylearner.com This reagent is considered more powerful than common methylating agents like dimethyl sulfate (B86663) and iodomethane, but less so than methyl trifluoromethanesulfonate (B1224126). wikipedia.orgwikipedia.org
The transfer of the methyl group from this compound to a nucleophile is a classic example of a nucleophilic substitution reaction. The highly polarized C-O bond in this compound, a consequence of the powerful electron-withdrawing fluorosulfonyl group, renders the methyl carbon atom strongly electrophilic. libretexts.org Nucleophiles, which are electron-rich species, readily attack this electrophilic carbon.
The reaction with protomeric ambident nucleophiles, which can exist as a mixture of tautomers, has been studied in detail. acs.orgresearchgate.net In these cases, methylation with this compound has been shown to be regiospecific. acs.orgresearchgate.net The reaction is believed to proceed through a transition state where the nucleophile attacks the methyl group, and the fluorosulfonate group acts as the leaving group. Given that proton transfer is generally much faster than methylation, the product distribution is determined by the relative energies of the transition states leading to the different methylated cations. acs.org
Ambident nucleophiles possess two or more reactive sites, leading to the possibility of forming different constitutional isomers upon methylation. The regioselectivity of methylation with this compound is a key aspect of its synthetic utility.
A significant finding in the study of this compound is its remarkable regioselectivity in the methylation of protomeric ambident nucleophiles. acs.orgresearchgate.net Research has demonstrated that methylation consistently occurs at the heteroatom that is remote from the mobile proton in the tautomeric system. acs.orgresearchgate.netresearchgate.net This regiospecificity has been observed for a variety of systems containing oxygen, nitrogen, and sulfur atoms. researchgate.net
For instance, in the methylation of compounds with the general structures X=YZH ⇌ HXY=Z (where Y is carbon, and X and Z are heteroatoms), the methyl group adds to the heteroatom that does not bear the acidic proton in the predominant tautomer. researchgate.net In many cases, the resulting fluorosulfonate salts can be isolated and subsequently converted to the neutral methylated products by treatment with a base. acs.orgresearchgate.net This predictable regioselectivity makes this compound a valuable tool for the synthesis of specific methylated isomers that might be difficult to obtain with other reagents. researchgate.net While this reaction is synthetically useful in many instances, there are cases where mixtures of products can form, particularly if the initially formed salt can undergo proton transfer before workup. acs.orgresearchgate.net
Table 1: Regioselective Methylation of Ambident Nucleophiles with this compound
| Ambident Nucleophile | Major Tautomer | Site of Methylation | Product after Basic Workup | Reference |
|---|---|---|---|---|
| 2-Pyridone | 2-Pyridone | Oxygen | 2-Methoxypyridine | acs.orgresearchgate.net |
| 4-Pyridone | 4-Pyridone | Oxygen | 4-Methoxypyridine | acs.org |
| 2-Thiouracil | Thione form | Sulfur | 2-Methylthiouracil | acs.org |
Regioselectivity in Methylation of Ambident Nucleophiles
Stereochemical Aspects of Methylation Reactions
The stereochemical course of reactions involving this compound provides deeper insight into the reaction mechanisms and the nature of the intermediates formed.
The reaction of alcohols, such as methanol (B129727) and ethanol, with N-methyl acetonitrilium fluorosulfonate at low temperatures results in the formation of alkoxy-N-methyl-acetiminium salts. nih.govacs.orgresearchgate.net Spectroscopic analysis, specifically using ⁵J(HH) and ³J(¹³C–H) coupling constants, has revealed that this addition occurs with high diastereoselectivity (>95%) via an anti addition mechanism. nih.govacs.orgacs.org This means that the alcohol adds to the opposite face of the developing C=N double bond relative to the incoming methyl group.
The resulting alkoxy-N-methyl-acetiminium salts with a (Z)-configuration can be deprotonated to yield the corresponding N-methyl-alkoxyacetimines, which predominantly have the (E)-configuration. nih.govacs.org Subsequent protonation of these (E)-iminoesters at low temperatures regenerates the (E)-configured alkoxy-N-methyl-acetiminium salts. nih.govacs.org
Computational analyses of the iminoesters and the corresponding iminium cations provide valuable information about their relative stabilities and preferred conformations. nih.govacs.org For instance, N-methyl-alkoxyacetimines, such as those derived from the deprotonation of the addition products of alcohols to N-methyl acetonitrilium fluorosulfonate, preferentially adopt an (E)-configuration where the two alkyl groups on the C=N double bond are cis to each other. acs.org
Table 2: Stereochemical Outcome of Addition to N-Methyl Acetonitrilium Fluorosulfonate
| Reactant | Reaction Condition | Intermediate | Stereochemical Feature | Reference |
|---|---|---|---|---|
| N-Methyl acetonitrilium fluorosulfonate + CH₃OH/C₂H₅OH | Low Temperature | Alkoxy-N-methyl-acetiminium salt | >95% anti-addition (Z-isomer) | nih.govacs.orgacs.org |
| (Z)-Alkoxy-N-methyl-acetiminium salt | Deprotonation | N-methyl-alkoxyacetimine | High (E)-configuration | nih.govacs.org |
| (E)-N-methyl-alkoxyacetimine | Protonation (-78 °C) | (E)-Alkoxy-N-methyl-acetiminium salt | Preserved (E)-configuration | nih.govacs.org |
Catalytic Applications and Mechanistic Studies
This compound, often referred to as "magic methyl," is a powerful methylating agent. Its high reactivity makes it a subject of interest in various catalytic processes. The following sections detail the mechanistic aspects of its application and related methylation reactions catalyzed by different transition metals.
The activation of platinum(II) complexes is a critical step in many catalytic cycles, including those for C-H bond activation. While specific studies detailing the activation of platinum complexes directly by this compound are not prevalent in the reviewed literature, the general mechanism of C-H activation by platinum(II) complexes involves the electrophilic activation of a C-H bond to form a platinum-alkyl intermediate. rutgers.edu This intermediate can then undergo further reactions.
In related systems, the oxidation of methyl platinum(II) complexes is a key step. For instance, the oxidation of a (dpms)PtIIMe(OH2) complex (where dpms is di(2-pyridyl)methanesulfonate) with O2 leads to a monomethyl Pt(IV) complex. acs.org At higher pH, a dimethyl Pt(IV) complex can be formed through a proposed SN2 mechanism where one platinum complex acts as a nucleophile and a Cs-symmetric Pt(IV) intermediate acts as a powerful methylating agent. acs.org While this does not directly involve this compound, it highlights the capacity of platinum centers to mediate methyl transfer. The activation of platinum complexes with potent electrophiles like this compound would likely proceed through oxidative addition, leading to a Pt(IV)-methyl species, a common intermediate in platinum-catalyzed functionalization reactions. rutgers.edursc.org
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. The methylation of aryl and vinyl compounds using palladium catalysts has been extensively studied with various methylating agents.
In a general palladium-catalyzed C(sp²)–H methylation, a directing group on the substrate coordinates to the palladium center, facilitating C–H activation at a specific site. rsc.org A proposed mechanism for palladium-mediated ortho-methylation of acetanilides using methyl iodide involves a Pd(II)/Pd(IV) catalytic cycle. rsc.org The Pd(II) complex undergoes oxidative addition with methyl iodide to form a Pd(IV) intermediate, which then reductively eliminates the methylated product. rsc.org
While specific mechanistic studies on the use of this compound in these reactions are limited in the provided sources, its high electrophilicity suggests it would readily participate in the oxidative addition step with a Pd(0) or Pd(II) center.
In the context of fluoromethylation, palladium catalysts have been used with various fluoromethyl sources. For example, the palladium-catalyzed monofluoromethylation of arylboronic esters with fluoromethyl iodide has been reported. acs.orglookchem.com The proposed mechanism involves the oxidative addition of the fluoromethyl iodide to a Pd(0) complex, followed by transmetalation with the arylboronic ester and subsequent reductive elimination to yield the monofluoromethyl arene. lookchem.com
Similarly, palladium-catalyzed fluoromethylation of alkynes has been achieved using monofluorinated sulfones. The proposed pathway involves the transformation of the alkyne into an allyl-acetate, which then reacts with the palladium catalyst and the fluoromethylating reagent in an allylic substitution reaction. core.ac.uk
Cobalt-catalyzed C-H methylation has emerged as a valuable tool for the late-stage functionalization of complex molecules, including drugs. nih.govresearchgate.net A proposed catalytic cycle for the cobalt-catalyzed C-H methylation of arenes with a directing group, using a boron-based methyl source (trimethylboroxine), involves a Co(I)/Co(III) cycle. researchgate.net The key steps are:
Coordination of the substrate's directing group to a Cp*-coordinated Co(III) complex.
C-H activation to form a cobaltacycle.
Transmetalation with the boron-based methyl source to give an alkyl- and aryl-coordinated Co(III) complex.
Reductive elimination to furnish the methylated product and a Co(I) species.
Reoxidation of the Co(I) species to regenerate the active Co(III) catalyst. researchgate.net
While this mechanism does not use this compound, it provides a plausible framework for how a highly electrophilic methyl source could interact with a cobalt catalyst in a C-H methylation reaction.
Rhodium catalysts are also effective for C-H methylation reactions. One notable example is the methylation of pyridines using methanol and formaldehyde (B43269) as the methylating source, which proceeds via a "hydrogen borrowing" mechanism. rsc.org In this process, the pyridine (B92270) ring is temporarily dearomatized by reduction with a rhodium-hydride species, making it nucleophilic. rsc.org This nucleophilic intermediate can then react with formaldehyde, which acts as the electrophilic source of the methyl group, leading to methylation at the C-3 and C-5 positions. rsc.org
Another approach involves the use of methylboronic acid potassium salt (MeBF₃K) as the methyl source in rhodium-catalyzed ortho-C-H methylation directed by nitrogen-containing groups. rsc.org Mechanistic studies for this system suggest a process of transmetalation followed by C-C bond-forming reductive elimination, rather than a radical-based pathway. rsc.org
Manganese, being an earth-abundant and low-toxicity metal, is an attractive catalyst for C-H functionalization. A manganese-catalyzed C-H methylation of arenes with a thioamide directing group has been developed using methylmagnesium bromide (MeMgBr) as the methyl source. acs.org The proposed mechanism involves a Mn(II)/Mn(III)/Mn(I) catalytic cycle where C-H activation is the rate-determining step. rsc.org This method demonstrates excellent monoselectivity and avoids the need for a phosphine (B1218219) ligand or a zinc additive. rsc.orgacs.org
In a different manganese-catalyzed system for the β-methylation of alcohols using methanol, a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is proposed, involving a bimetallic K-Mn catalyst. nih.gov
Gas-Phase Reactivity with Atomic Transition-Metal and Main-Group Cations
The intrinsic reactivity of this compound can be modeled by studying the gas-phase reactions of the structurally similar methyl fluoride (B91410) (CH₃F) with atomic cations. These studies provide fundamental insights into bond activation processes in the absence of solvent effects. Systematic investigations of the reactions of CH₃F with a wide range of atomic transition-metal and main-group cations at room temperature have revealed several primary reaction channels: F atom transfer, CH₃F addition, HF elimination, and H₂ elimination. nih.govyorku.caacs.org
The reactivity patterns show distinct periodic trends. Early transition-metal cations are generally more reactive than late transition-metal cations. nih.govyorku.ca
Table 1: Observed Primary Reaction Channels for the Gas-Phase Reaction of Atomic Cations (M⁺) with Methyl Fluoride (CH₃F) at Room Temperature Data is for methyl fluoride (CH₃F) as a proxy for this compound. nih.govyorku.caacs.org
| Cation (M⁺) | Reaction Products | Reaction Type |
| Transition Metals | ||
| Ti⁺ | MF⁺ + CH₃ | F atom transfer |
| V⁺ | MF⁺ + CH₃ | F atom transfer |
| Cr⁺ | No reaction | - |
| Mn⁺ | M(CH₃F)⁺ | Addition |
| Fe⁺ | M(CH₃F)⁺ | Addition |
| Co⁺ | M(CH₃F)⁺ | Addition |
| Ni⁺ | M(CH₃F)⁺ | Addition |
| Cu⁺ | M(CH₃F)⁺ | Addition |
| Zn⁺ | M(CH₃F)⁺ | Addition |
| Y⁺ | MF⁺ + CH₃ | F atom transfer |
| Zr⁺ | MF⁺ + CH₃ | F atom transfer |
| Nb⁺ | MF⁺ + CH₃, MF₂⁺ + CH₂ | F atom transfer |
| Mo⁺ | MF⁺ + CH₃, MCH₂⁺ + HF | F atom transfer, HF elimination |
| Ru⁺ | M(CH₃F)⁺ | Addition |
| Rh⁺ | M(CH₃F)⁺ | Addition |
| Pd⁺ | M(CH₃F)⁺ | Addition |
| Ag⁺ | M(CH₃F)⁺ | Addition |
| Cd⁺ | M(CH₃F)⁺ | Addition |
| Hf⁺ | MF⁺ + CH₃ | F atom transfer |
| Ta⁺ | MF⁺ + CH₃, MF₂⁺ + CH₂ | F atom transfer |
| W⁺ | MCH₂⁺ + HF | HF elimination |
| Re⁺ | M(CH₃F)⁺ | Addition |
| Os⁺ | MCH₂⁺ + HF | HF elimination |
| Ir⁺ | MCH₂⁺ + HF | HF elimination |
| Pt⁺ | MCH₂⁺ + HF | HF elimination |
| Au⁺ | M(CH₃F)⁺ | Addition |
| Hg⁺ | M(CH₃F)⁺ | Addition |
| Main-Group Elements | ||
| K⁺ | No reaction | - |
| Ca⁺ | MF⁺ + CH₃ | F atom transfer |
| Ga⁺ | M(CH₃F)⁺ | Addition |
| Ge⁺ | MF⁺ + CH₃ | F atom transfer |
| As⁺ | MCH₂⁺ + HF | HF elimination |
| Se⁺ | M(CH₃F)⁺ | Addition |
| Rb⁺ | No reaction | - |
| Sr⁺ | MF⁺ + CH₃ | F atom transfer |
| In⁺ | M(CH₃F)⁺ | Addition |
| Sn⁺ | M(CH₃F)⁺ | Addition |
| Sb⁺ | M(CH₃F)⁺ | Addition |
| Te⁺ | M(CH₃F)⁺ | Addition |
| Cs⁺ | No reaction | - |
| Ba⁺ | MF⁺ + CH₃ | F atom transfer |
| Tl⁺ | M(CH₃F)⁺ | Addition |
| Pb⁺ | M(CH₃F)⁺ | Addition |
| Bi⁺ | M(CH₃F)⁺ | Addition |
This is a representative list and not exhaustive of all cations studied.
Key findings from these gas-phase studies include:
F atom transfer is a common pathway for early transition metals and some main-group cations like Ca⁺ and Sr⁺. nih.govyorku.ca
CH₃F addition is the exclusive channel for many late transition metals and main-group cations, such as Mn⁺, Fe⁺, Co⁺, Ni⁺, Cu⁺, Zn⁺, and most of the p-block elements. nih.govyorku.caresearchgate.net
HF elimination is the dominant pathway for some later transition metals like W⁺, Os⁺, Ir⁺, and Pt⁺, as well as for the main-group cation As⁺. nih.govyorku.ca
H₂ elimination (dehydrogenation) is also observed with W⁺, Os⁺, Ir⁺, and Pt⁺. nih.govyorku.ca
The efficiency of these reactions also shows periodic trends, with maxima observed for Ti⁺, As⁺, Y⁺, Hf⁺, and Pt⁺. nih.govyorku.ca The formation of adducts with late transition metals is consistent with the expected electrostatic binding energies. nih.govyorku.ca This detailed gas-phase data provides a fundamental basis for understanding the potential reactivity of this compound with a wide array of elements.
F Atom Transfer Mechanisms
A Fluorine Atom Transfer (FAT) reaction involves the transfer of a fluorine radical (F•) from a donor molecule to a substrate. This strategy has recently gained attention for creating carbon-fluorine and sulfur-fluorine bonds. acs.org For instance, transition metal-catalyzed FAT has been utilized to synthesize sulfonyl fluorides from sulfonyl radicals, where a metal complex mediates the transfer of a fluorine atom from an electrophilic fluorine source like Selectfluor. acs.orgnih.gov
However, there is no significant evidence in the reviewed literature to suggest that this compound acts as a fluorine atom transfer agent. Its reactivity is overwhelmingly dominated by methylation, where the molecule delivers a methyl cation equivalent (CH₃⁺) via an Sₙ2-type mechanism. wikipedia.orgwikipedia.org The S-F bond in sulfonyl fluorides is exceptionally stable, which makes homolytic cleavage to generate a fluorine radical highly unfavorable under typical conditions. nih.gov Instead of donating a fluorine atom, the fluorosulfonate group (FSO₃⁻) functions as an excellent leaving group.
Table 1: Comparison of Reactivity Profiles
| Reaction Type | General Description | Relevance to this compound |
|---|---|---|
| Methylation (SN2) | Transfer of a methyl group to a nucleophile. | Primary and well-documented mode of reactivity. wikipedia.orgresearchgate.net |
| F Atom Transfer | Transfer of a fluorine radical (F•) to a substrate. | Not a documented or characteristic reaction. The S-F bond is too stable. nih.gov |
Methyl Fluoride Addition Mechanisms
A methyl fluoride addition mechanism would hypothetically involve the addition of methyl fluoride (CH₃F) across a multiple bond or to a reactive center. While methyl fluoride can be formed as a product in some reactions, and the fluorosulfonate group is a component of this compound, there are no documented instances of a "methyl fluoride addition" mechanism involving this compound as a reactant.
The primary role of this compound is as a source of an electrophilic methyl group, not as a species that promotes the addition of methyl fluoride. wikipedia.orgacs.org Reactions involving this compound typically proceed via nucleophilic attack on the methyl carbon, leading to the displacement of the stable fluorosulfonate anion.
HF Elimination Mechanisms
Elimination of hydrogen fluoride (HF) is a common reaction for certain organofluorine compounds, typically proceeding via a β-elimination pathway. mdpi.com This mechanism requires a hydrogen atom on a carbon atom adjacent (beta) to the carbon bearing the fluorine atom. A base can then abstract the proton, leading to the formation of a double bond and the expulsion of a fluoride ion.
This mechanism is not plausible for this compound due to its molecular structure. The fluorine atom is bonded directly to the sulfur atom, not to a carbon atom. Furthermore, there are no hydrogen atoms on the sulfur atom or any adjacent atom from which a β-elimination could occur. The only hydrogens are on the methyl group, which are not positioned correctly relative to the fluorine atom to undergo standard elimination pathways.
Table 2: Structural Requirements for β-Elimination of HF
| Compound Type | Structural Feature | Feasibility of HF Elimination |
|---|---|---|
| Fluoroalkane (e.g., 2-Fluoropropane) | Fluorine on a carbon atom with an adjacent C-H bond. | Yes (classic β-elimination). |
| This compound (CH₃OSO₂F) | Fluorine is bonded to sulfur; no adjacent C-H or S-H bond. | No, the structural requirements are not met. |
Dehydrogenation Mechanisms
Dehydrogenation is a chemical reaction that involves the removal of hydrogen (H₂), usually from an organic molecule. It is a common method for introducing double bonds. For example, the catalytic dehydrogenation of alkanes yields alkenes. In the context of methyl esters, hydrogenation (the addition of hydrogen) is a well-established industrial process to produce fatty alcohols, while dehydrogenation is less common. scielo.brdss.go.th
For this compound, a classical dehydrogenation reaction to form a stable product is not a documented pathway. The molecule lacks the necessary structure (e.g., adjacent C-H bonds on a chain or ring) to eliminate H₂ and form a stable alkene.
The closest related process would be the abstraction of a hydrogen atom from the methyl group via a radical mechanism. wikipedia.orglibretexts.org While the C-H bonds of the methyl group are generally strong, they can react under specific, highly reactive conditions, such as with potent radical initiators. This process, however, is more accurately described as a radical hydrogen abstraction rather than a dehydrogenation. Such a reaction would generate a •CH₂OSO₂F radical, which would be highly unstable and prone to further decomposition rather than forming a stable dehydrogenated product. The thermal decomposition of related methyl-containing compounds often proceeds through radical pathways, leading to a complex mixture of products rather than a clean dehydrogenation. gdut.edu.cnacs.orgcdnsciencepub.com
Advanced Applications of Methyl Fluorosulfonate in Chemical Synthesis
Methylation in Organic Synthesis
As a powerful electrophilic methylating agent, methyl fluorosulfonate is ranked similarly to methyl trifluoromethanesulfonate (B1224126) (methyl triflate) in its reactivity, surpassing more common reagents like dimethyl sulfate (B86663) and methyl iodide. wikipedia.org This high reactivity allows for the methylation of even weakly nucleophilic substrates. wikipedia.orgwikipedia.orgchemistrylearner.com
This compound is effective in methylating a variety of functional groups that are considered poor nucleophiles, such as aldehydes, amides, and nitriles. wikipedia.org Its strong electrophilic character facilitates the transfer of a methyl group to these substrates where less reactive methylating agents might fail. wikipedia.orgchemistrylearner.com The reaction proceeds via an SN2 mechanism. wikipedia.orgchemistrylearner.com For instance, the oxygen atom of a carbonyl group in an aldehyde or amide can be methylated, as can the nitrogen atom of a nitrile. wikipedia.org
The general reactivity order for electrophilic methylating agents is as follows: (CH₃)₃O⁺ > CF₃SO₂OCH₃ ≈ FSO₂OCH₃ > (CH₃)₂SO₄ > CH₃I wikipedia.org
| Nucleophile | Product Type |
| Aldehydes | O-methylated derivatives |
| Amides | O-methylated or N-methylated derivatives |
| Nitriles | N-methylated nitrilium ions |
This table provides a general overview of the methylation products from poor nucleophiles using strong methylating agents like this compound.
This compound can catalyze nucleophilic substitution reactions involving alcohols and N-heterocycles. This application is crucial for the construction of new carbon-oxygen and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis. The process often involves the activation of the alcohol or heterocycle, facilitating subsequent reaction with a nucleophile.
The potent methylating power of this compound makes it a valuable tool in the total synthesis of complex natural products. A notable example is its use in the construction of the α'-methoxy-γ-pyrone scaffold, a key structural motif in various natural products. In the synthesis of the α'-methoxy-γ-pyrone core of SNF4435 C, an α-pyrone intermediate was successfully methylated using this compound to yield the desired product. chim.it This regioselective methylation was crucial for the successful synthesis of this complex fragment. chim.it
Another example involves the synthesis of (‒)-crispatene, where an advanced α-pyrone intermediate was regioselectively methylated using this compound to form the γ-pyrone product. chim.it
This compound has been employed in the regioselective N-functionalization of tautomerizable heterocycles. These are molecules that can exist in two or more interconvertible forms (tautomers), often differing in the position of a proton and a double bond. The ability to selectively functionalize one tautomer over another is a significant challenge in organic synthesis. This compound can facilitate the N-alkylation of these heterocycles with a high degree of regioselectivity. researchgate.net
A significant application of this compound is the regioselective methylation of protomeric ambident nucleophiles in the presence of an aqueous base. researchgate.net Ambident nucleophiles possess two or more reactive sites, leading to potential mixtures of products upon alkylation. Research by Beak and co-workers demonstrated that the methylation of various prototropic ambident nucleophiles with this compound occurs with high regiospecificity. researchgate.net
The reaction proceeds by methylation at the heteroatom that does not carry the acidic proton in the major tautomer. researchgate.net The resulting fluorosulfonate salt can then be treated with an aqueous base to yield the neutral methylated product in high yield. researchgate.net This method has been successfully applied to a range of ambident nucleophiles where Y is carbon and X and Z are oxygen, nitrogen, or sulfur. researchgate.net
Examples of Regioselective Methylation of Prototropic Ambident Nucleophiles researchgate.net
| Ambident Nucleophile System | Site of Methylation |
| X=YC-ZH ⇌ HXY-C=Z | The heteroatom remote from the mobile proton |
| 2-Pyridone | N-methylation (initially), can isomerize |
| Thiopyridone | S-methylation |
| 4-Pyridone | O-methylation |
This table summarizes the regioselectivity observed in the methylation of various prototropic ambident nucleophiles using this compound, as reported by Beak et al. researchgate.net
In many cases, this method provides a synthetically useful route to specific methylated isomers that are otherwise difficult to obtain. researchgate.net
Role in the Synthesis of Fluorinated Organic Compounds
While primarily known as a methylating agent, the "magic methyl" name also has a counterpart in fluoromethylation chemistry with "magic fluoromethyl" (fluorothis compound, FSO₂OCH₂F), highlighting the importance of the fluorosulfonate group in activating small alkyl groups. researchgate.netresearchgate.netresearchgate.net
Although this compound itself does not directly contribute a fluorine atom to the final product, its derivatives and related reagents play a role in the synthesis of fluorinated organic compounds. For example, methyl fluorosulphonyldifluoroacetate, a related compound, acts as a source of a trifluoromethyl group in the presence of copper(I) iodide, enabling the trifluoromethylation of aryl, alkenyl, and alkyl halides. rsc.orgrsc.org The high reactivity imparted by the fluorosulfonyl group is key to these transformations. The synthesis of fluorinated compounds is of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. cas.cnresearchgate.net
Integration into Trifluoromethylation Methodologies
While this compound itself is a methylating agent, a closely related compound, methyl fluorosulfonyldifluoroacetate (FSO₂CF₂CO₂Me), known as MFSDA, MFSI, or Chen's Reagent, is a key player in trifluoromethylation methodologies. nih.gov This reagent serves as an efficient, safe, and economical source for introducing the trifluoromethyl (CF₃) group, which is crucial for creating molecules with enhanced metabolic stability, lipophilicity, and anti-oxidant properties. nih.gov
The primary mechanism involves a copper-mediated reaction where MFSDA provides the CF₃ group to replace halogen atoms in aryl, alkenyl, and some alkyl halides. google.com The process is notable because the MFSDA molecule does not inherently contain a CF₃ group; instead, the group is generated in situ from the decomposition of the reagent, which involves the combination of a difluorocarbene and a fluoride (B91410) anion.
Research has demonstrated the versatility of this method across various substrates. Copper-mediated reactions using MFSDA have been successfully applied to the trifluoromethylation of:
Aryl and benzyl (B1604629) halides
Allyl halides nih.gov
Iodo-steroidal molecules nih.gov
Iodinated pyrones, pyridones, and quinolones nih.gov
One notable challenge with this method is the significant evolution of gas during the reaction, which can present safety and operational issues in scaling up production. researchgate.net
Table 1: Examples of Copper-Mediated Trifluoromethylation using MFSDA
| Substrate Type | Example Substrate | Product Type | Reference |
| Aryl Halide | 1-Aryl-4-iodo-1H-1,2,3-triazole | 1-Aryl-4-(trifluoromethyl)-1H-1,2,3-triazole | nih.govresearchgate.net |
| Allyl Halide | Generic Allyl Halide | Trifluoromethylated Alkene | nih.gov |
| Steroid | Iodo-steroidal Molecule | Trifluoromethyl Steroid | nih.gov |
| Heterocycle | Iodinated 4-alkoxy-2-pyrone | Trifluoromethylated 4-alkoxy-2-pyrone | nih.gov |
Development of Fluoromethylation Protocols for PET Tracers
The development of radiolabeled compounds for Positron Emission Tomography (PET) is a critical area of medical imaging. Fluorine-18 ([¹⁸F]) is a commonly used isotope, and protocols have been developed to incorporate it into tracers using fluoromethylating agents. These protocols often allow for the rapid development of [¹⁸F]fluorinated versions of existing ¹¹C-labeled radiotracers by adapting established alkylation chemistries. wikipedia.org
The synthesis of these PET tracers often involves the N-alkylation or O-alkylation of precursor molecules with an ¹⁸F-labeled fluoromethyl group. researchgate.net While various reagents can be used, the strategy often employs reactive building blocks like [¹⁸F]fluoromethyl halides (e.g., bromide) and sulfonates (e.g., tosylate, triflate). researchgate.netwikipedia.org For instance, carbon-11 (B1219553) methyl triflate ([¹¹C]MeOTf) is a well-established reagent used in the production of PET tracers like Pittsburgh Compound B ([¹¹C]PiB), which is used for imaging amyloid plaques in the brain. wikipedia.orgsigmaaldrich.com The analogous [¹⁸F]fluoromethyl sulfonates can be used in similar protocols.
These reactions are typically performed under specific conditions, often using solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) and a base such as cesium carbonate to facilitate the nucleophilic substitution. researchgate.net The final radiolabeled PET tracer is then purified, commonly via high-performance liquid chromatography (HPLC), for administration. researchgate.netsigmaaldrich.com
Exploration in Materials Science and Optoelectronic Properties
This compound and related strong alkylating agents are explored in materials science for their ability to modify the chemical and physical properties of materials. sigmaaldrich.com The primary application stems from their function as powerful methylating agents. In polymer science, the introduction of methyl groups into polymer chains can significantly alter properties such as hydrophobicity and thermal stability, making them suitable for specialized applications like advanced coatings or adhesives. Although methyl triflate is often cited in this context, the high reactivity of this compound makes it a candidate for similar modifications. wikipedia.org
In the field of optoelectronics, methylation is a strategy used to tune the properties of organic materials. researchgate.net The electronic and optical characteristics of materials, such as azulene-based polycyclic hydrocarbons, can be altered by N-methylation, which affects their absorption spectra. researchgate.net this compound has been noted in applications involving pyridine (B92270) derivatives, which are studied for their potential use in optoelectronic devices and sensors. The ability to precisely add a methyl group allows for the fine-tuning of molecular structures to achieve desired electronic behaviors for next-generation devices. researchgate.netthieme-connect.com
Contributions to Dye and Pigment Chemistry
The synthesis of complex dyes and pigments often requires highly reactive reagents to build or modify chromophore structures. This compound has proven valuable in this area, particularly for its ability to alkylate compounds that are otherwise unreactive. researchgate.net Research has shown that this compound can successfully alkylate certain dithiole-2-thiones, which were previously considered impossible to alkylate. The resulting alkylated salts are key intermediates that subsequently undergo reactions to form dyes. researchgate.net
This principle extends to other powerful methylating agents, such as the related methyl trifluoromethanesulfonate. It has been used in a novel synthetic approach to create aminosquarylium cyanine (B1664457) dyes. thieme-connect.deresearchgate.net The process involves the methylation of an oxygen atom in the squaric acid core of a squarylium dye, followed by a nucleophilic substitution with an amine. researchgate.net This methodology provides a pathway to new classes of dyes with tailored properties. Furthermore, this compound's role in synthesizing heterocyclic compounds, such as α'-methoxy-γ-pyrone, provides precursors for more complex molecules, including pigments and dyestuffs. chim.it Its utility is particularly noted in reactions where traditional methylating agents like dimethyl sulfate or methyl iodide are ineffective or lead to unwanted side products. google.com
Toxicological Research and Mechanistic Insights
Acute Toxicity Studies and Mechanisms of Action
Research into the acute toxicity of methyl fluorosulfonate has revealed it to be markedly toxic by all routes of exposure studied, including inhalation, ocular, and dermal routes wikipedia.orgnih.gov.
Inhalation of this compound is particularly hazardous and has been identified as the cause of several fatal industrial accidents wikipedia.orgnih.gov. The toxicity of this compound upon inhalation is comparable to that of phosgene (B1210022) nih.gov.
Acute inhalation studies in rats have determined the lethal concentration (LC50) for a one-hour exposure to be approximately 5 parts per million (ppm) wikipedia.orgnih.gov. In humans, inhalation of even small quantities has led to death from severe pulmonary edema wikipedia.orgnih.gov. The mechanism of this pulmonary toxicity is believed to be linked to its powerful alkylating properties, which can cause extensive damage to the cellular components of the lungs nih.gov. This alkylation can disrupt the normal function of the alveolar-capillary barrier, leading to fluid accumulation in the alveoli, characteristic of pulmonary edema.
This compound is highly corrosive and irritating to both the eyes and skin. Upon contact with moisture, it can produce corrosive vapors, contributing to its irritant effects wikipedia.org.
Studies conducted in rabbits have demonstrated that this compound is severely irritating to the eyes and can lead to corneal damage wikipedia.org. Ocular exposure has also been shown to cause systemic toxic effects and even death wikipedia.org. The mechanism of ocular irritation involves direct chemical burns and subsequent inflammatory responses.
Dermal irritation studies in rabbits have shown that this compound is not only corrosive to the skin but can also be fatal upon dermal exposure wikipedia.org. The corrosive action is a result of its reactivity, leading to the destruction of skin tissue.
This compound is a highly electrophilic compound used for methylation. Its reactivity is a key factor in its toxicity. When compared to other methylating agents, it is considered a very powerful one nih.gov.
It is ranked as a less powerful methylating agent than methyl trifluoromethanesulfonate (B1224126) nih.gov. However, due to several fatal accidents associated with this compound, it has been largely replaced in industrial applications by methyl trifluoromethanesulfonate, which is expected to have a similar toxicity profile nih.gov.
Genotoxicity and Carcinogenicity Investigations
The genotoxic and carcinogenic potential of this compound has been evaluated in several studies, primarily through in vitro assays. These investigations are crucial for understanding the long-term health risks associated with exposure to this compound.
This compound has been assessed for its genotoxic potential in a number of in vitro systems. These assays are designed to detect the ability of a chemical to cause genetic mutations or chromosomal damage.
The compound has been evaluated in the Salmonella reverse mutation assay, commonly known as the Ames test wikipedia.org. This test uses strains of Salmonella typhimurium to detect point mutations nih.gov. Additionally, this compound has been tested in a cell transformation assay using Baby Hamster Kidney (BHK) 21 cells nih.gov. Cell transformation assays are used to identify agents that can induce neoplastic-like changes in cultured cells nih.gov. The findings from these in vitro assays were consistent with this compound being a potential carcinogen wikipedia.org.
The results from in vitro genotoxicity assays have raised concerns about the carcinogenic potential of this compound wikipedia.orgnih.gov. The positive outcomes in both the Ames test and the cell transformation assay suggest that this compound can induce cellular changes that may lead to cancer wikipedia.org.
The mechanism underlying its potential carcinogenicity is linked to its function as a strong alkylating agent. Alkylating agents can covalently modify DNA by adding alkyl groups to the DNA bases. This can lead to the formation of DNA adducts, such as O6-methylguanine, which can cause mispairing during DNA replication if not repaired, resulting in mutations youtube.com. The accumulation of such mutations in critical genes can contribute to the development of cancer. While in vivo carcinogenicity studies specifically on this compound are not extensively detailed in the available literature, its demonstrated genotoxicity in vitro provides a strong indication of its carcinogenic hazard.
Reproductive and Developmental Toxicity Studies
There is a notable absence of specific studies investigating the reproductive and developmental toxicity of this compound. The available literature primarily focuses on its acute toxicity and carcinogenic potential. Research that specifically examines effects on fertility, reproductive organs, embryonic development, or teratogenicity could not be identified through extensive searches of toxicological databases. Such studies are crucial for understanding the full spectrum of risks associated with this compound, particularly for individuals with occupational exposure.
Neurotoxicity and Behavioral Effects
Detailed investigations into the neurotoxicity and behavioral effects of this compound are not well-documented in the available scientific literature. While acute exposure is known to cause severe immediate health effects, the potential for long-term neurological damage, cognitive deficits, or behavioral changes has not been a focus of published research. Lethal-dose inhalation studies in rats have noted lacrimation and dyspnea, but these are general signs of severe toxicity rather than specific neurotoxic endpoints.
Systemic Toxicological Responses
This compound is recognized as being markedly toxic by all routes of exposure. nih.gov Studies have shown that it is corrosive to the skin and severely irritating to the eyes in rabbits, with both dermal and ocular exposure capable of causing death. nih.gov Inhalation of even small quantities can be fatal, with reports of pulmonary edema in humans. wikipedia.orghaz-map.com The primary systemic responses observed in acute toxicity studies are related to its corrosive nature and potent alkylating activity, leading to severe tissue damage at the site of contact and potentially systemic effects leading to death. However, detailed studies on its effects on specific organ systems following sub-lethal exposure are lacking.
Table 1: Summary of Acute Toxicity Findings for this compound
| Species | Exposure Route | Observed Effects | Reference |
| Rat | Inhalation | Lacrimation, Dyspnea, Lethality | haz-map.com |
| Rabbit | Dermal | Corrosive to skin, Lethality | nih.gov |
| Rabbit | Ocular | Severe irritation, Lethality | nih.gov |
Immunotoxicity Research
There is no specific information available in the reviewed literature concerning the immunotoxicity of this compound. Studies that assess its potential to suppress or inappropriately stimulate the immune system, induce hypersensitivity, or cause autoimmune responses have not been published. Given its high reactivity as an alkylating agent, interactions with biological macromolecules are expected, but the specific consequences for the immune system remain uninvestigated.
Environmental Impact and Degradation Studies
Atmospheric Fate and Degradation Pathways
Once released into the atmosphere, the fate of volatile organic compounds like methyl fluorosulfonate is primarily governed by reactions with atmospheric oxidants. The dominant removal process for many similar organic molecules is reaction with hydroxyl radicals (•OH). researchgate.net For organosulfates, this reaction typically initiates with hydrogen abstraction from the methyl group. copernicus.org This initial step leads to the formation of a radical intermediate, which would likely undergo further decomposition. copernicus.org
While direct photolysis can be a degradation pathway for some fluorinated compounds, the primary atmospheric sink for this compound is expected to be its reaction with hydroxyl radicals. researchgate.netnih.gov The products of this degradation pathway in the gas phase are anticipated to include formaldehyde (B43269) (H₂CO) and inorganic sulfate (B86663), resulting from the subsequent breakdown of the radical intermediate. copernicus.org The atmospheric lifetime, therefore, would be dependent on local concentrations of hydroxyl radicals and other atmospheric conditions.
Table 1: Key Processes in Atmospheric Degradation
| Process | Description | Primary Reactant | Expected Products |
| Oxidation | Hydrogen abstraction from the methyl group. | Hydroxyl Radical (•OH) | Formaldehyde, Inorganic Sulfate |
| Photolysis | Potential for direct breakdown by sunlight, though likely a minor pathway compared to oxidation. | UV Radiation | Radical Intermediates |
Soil and Aquatic Environmental Interactions
The interactions of this compound in soil and water are dictated by its chemical properties, particularly its susceptibility to hydrolysis.
Aquatic Environments: this compound is expected to be unstable in water. Its parent acid, fluorosulfonic acid, reacts with extreme vigor with water, undergoing hydrolysis to produce hydrogen fluoride (B91410) and sulfuric acid. google.com Similarly, this compound is expected to hydrolyze, yielding methanol (B129727) and fluorosulfonic acid. The rate of this hydrolysis can be influenced by factors such as pH. nih.gov This rapid decomposition in water suggests that the compound itself would not persist for long in aquatic systems; however, the resulting degradation products are of environmental concern.
Soil Environments: In the soil matrix, the behavior of this compound would be influenced by soil moisture content, organic matter, and pH. The primary interaction is likely to be rapid hydrolysis upon contact with soil water. nih.govfsc.org Any unreacted compound could potentially sorb to soil particles through mechanisms such as dipolar interactions or hydrophobic associations, though this is likely to be a transient state before hydrolysis occurs. nih.gov The mobility and fate of the resulting degradation products (methanol, fluorosulfate (B1228806), fluoride, and sulfate) would then be governed by the specific characteristics of the soil environment. fsc.orgitrcweb.org
Formation of Fluorosulfate Ion as a Decomposition Product
A primary decomposition product of this compound in aqueous environments is the fluorosulfate ion (FSO₃⁻). The hydrolysis of this compound (CH₃SO₃F) yields fluorosulfonic acid (HSO₃F) and methanol. Fluorosulfonic acid is a strong acid and, in aqueous solution, it readily dissociates, releasing a proton (H⁺) and the stable fluorosulfate anion. google.com
The formation of fluorosulfate can be represented by the following reactions:
Hydrolysis: CH₃SO₃F + H₂O → HSO₃F + CH₃OH
Dissociation: HSO₃F ⇌ H⁺ + FSO₃⁻
The presence of this ion in the environment would be an indicator of this compound decomposition. The fluorosulfate ion itself can be further hydrolyzed to fluoride and sulfate, although this process is slower.
Comparative Environmental Risk Assessments with Other Fumigants
When assessing the environmental risk of this compound, it is useful to compare it with other chemical fumigants, such as the historically used methyl bromide and its replacement, sulfuryl fluoride. nih.govresearchgate.net
Methyl Bromide (CH₃Br): This compound was phased out due to its significant impact on stratospheric ozone depletion. researchgate.net Its environmental risk profile is dominated by this global-scale atmospheric effect.
Sulfuryl Fluoride (SO₂F₂): Used as a replacement for methyl bromide, sulfuryl fluoride is a potent greenhouse gas with a long atmospheric lifetime. nih.gov Its primary environmental risk is its contribution to global warming. Its decomposition in the environment can release fluoride, which is a residue of concern. nih.govregulations.gov
This compound (CH₃SO₃F): The environmental risk profile of this compound differs significantly. It is not known to be an ozone-depleting substance. Its atmospheric lifetime is expected to be short due to rapid degradation, suggesting a low global warming potential compared to sulfuryl fluoride. However, its primary risk stems from its extreme toxicity and the nature of its decomposition products. wikipedia.org Hydrolysis in soil and water leads to the formation of acidic and corrosive byproducts (fluorosulfonic acid, which further breaks down to hydrogen fluoride and sulfuric acid), which can acidify local environments and release toxic fluoride ions. google.com
Table 2: Comparative Environmental Risk Profiles of Fumigants
| Compound | Primary Environmental Risk | Atmospheric Impact | Primary Decomposition Products |
| Methyl Bromide | Stratospheric ozone depletion | High | Bromide ions |
| Sulfuryl Fluoride | High global warming potential | High | Fluoride, Sulfate |
| This compound | Formation of toxic and corrosive decomposition products (acidification, fluoride release) | Low (short lifetime) | Methanol, Fluorosulfonic Acid (leading to H⁺, FSO₃⁻, F⁻, SO₄²⁻) |
This comparison highlights that while this compound may pose less of a global atmospheric threat than its predecessors, its localized environmental risk due to its high reactivity and hazardous degradation products is a significant concern.
Theoretical and Computational Chemistry of Methyl Fluorosulfonate
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations have been instrumental in determining the precise molecular geometry and conformational energetics of methyl fluorosulfonate. These computational approaches offer a powerful complement to experimental techniques like microwave spectroscopy and electron diffraction.
Analysis of Rotational Barriers and Conformations (Gauche, Syn, Anti)
Computational studies have consistently shown that the most stable conformation of this compound is the gauche form. researchgate.net The rotational barriers, which are the energy differences between the stable conformers and the transition states, have been calculated to understand the dynamics of the methyl group's rotation around the S-O bond. The syn and anti conformations represent transition states in the rotational pathway. The calculated rotational barriers relative to the gauche minimum indicate that these barriers are attractively dominant. researchgate.net
Table 1: Calculated Rotational Barriers of this compound (kcal/mol)
| Method | Syn Barrier | Anti Barrier |
|---|---|---|
| SVWN/6-31G** | 1.85 | 1.25 |
| BP86/6-31G** | 2.15 | 1.45 |
| B3LYP/6-31G** | 2.50 | 1.70 |
| Localized MP2/6-31G** | 2.75 | 1.90 |
Data sourced from computational studies. The values represent the energy difference from the gauche minimum.
Comparison of Computational Methods with Experimental Data
Various computational methods have been employed to calculate the molecular structure of this compound, and these results have been compared with experimental data obtained from gas-phase studies. The methods include Slater-type exchange with Vosko-Wilk-Nusair correlation (SVWN), Becke's 1988 exchange functional with Perdew's 1986 correlation functional (BP86), the widely used Becke, three-parameter, Lee-Yang-Parr hybrid functional (B3LYP), and Møller-Plesset perturbation theory localized to second order (localized MP2), all with the 6-31G** basis set. researchgate.net
The accuracy of these methods in predicting geometric parameters such as bond lengths and angles varies. Comparisons with experimental data reveal the strengths and weaknesses of each computational approach in describing the electronic structure of this molecule.
Table 2: Comparison of Calculated and Experimental Geometries for the Gauche Conformer of this compound
| Parameter | SVWN/6-31G** | BP86/6-31G** | B3LYP/6-31G** | Localized MP2/6-31G** | Experimental |
|---|---|---|---|---|---|
| Bond Lengths (Å) | |||||
| S=O | 1.425 | 1.438 | 1.430 | 1.435 | 1.410 ± 0.002 |
| S-F | 1.580 | 1.595 | 1.585 | 1.590 | 1.545 ± 0.006 |
| S-O | 1.590 | 1.605 | 1.598 | 1.600 | 1.558 ± 0.007 |
| Bond Angles (º) | |||||
| F-S-O | 96.5 | 96.2 | 96.4 | 96.3 | 96.8 ± 0.6 |
| F-S=O | 107.0 | 106.8 | 106.9 | 106.9 | 106.8 ± 0.5 |
| O-S=O | 109.8 | 109.6 | 109.7 | 109.7 | 109.5 ± 0.6 |
| O=S=O | 124.0 | 124.2 | 124.1 | 124.1 | 124.4 ± 0.7 |
| S-O-C | 116.0 | 115.8 | 115.9 | 115.9 | 116.5 ± 0.7 |
Experimental data obtained from microwave spectroscopy and electron diffraction studies.
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involving this compound. It allows for the characterization of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathways at a molecular level.
Density Functional Theory (DFT) in Reaction Analysis
Density Functional Theory (DFT) has become a primary method for analyzing the reaction mechanisms of organic compounds, including those involving methylating agents like this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This allows for the determination of reaction energetics, such as activation barriers and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics. For instance, DFT studies on related methyl transfer reactions have provided insights into the influence of the solvent and electronic effects on the reaction mechanism.
Conformational Analysis of Iminium Cations and Iminoesters
In reactions where this compound acts as a methylating agent for imines, iminium cations are formed as key intermediates. The stability and reactivity of these intermediates are highly dependent on their conformation. Computational methods, particularly DFT, are employed to perform a thorough conformational analysis of these iminium cations. By calculating the relative energies of different conformers, the most stable structures can be identified. This information is vital for understanding the stereochemical outcome of subsequent reactions. Similarly, if iminoesters are involved as intermediates, their conformational preferences can be computationally explored to predict their reactivity.
Ligand Effects on Reaction Pathways
In many reactions, the presence of ligands can significantly influence the reaction pathway and its efficiency. While direct computational studies on ligand effects in reactions specifically involving this compound are not extensively documented, the principles can be inferred from related systems. Computational modeling can be used to investigate how ligands coordinate to reactants or intermediates, thereby altering their electronic properties and steric environment. For example, in metal-catalyzed reactions, DFT calculations can model the interaction of ligands with the metal center and how this affects the activation of substrates like this compound or the species it reacts with. These calculations can help in the rational design of catalysts and ligands to improve reaction selectivity and yield.
Spectroscopic Property Predictions
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations are employed to predict its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT) for vibrational and NMR spectra, and Time-Dependent Density Functional Theory (TD-DFT) for electronic transitions. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Vibrational Spectra (IR and Raman)
Theoretical calculations of the vibrational spectra of this compound involve optimizing the molecular geometry to a stable energy minimum and then computing the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. The intensities of infrared absorption bands and the activities of Raman bands are also calculated, allowing for the generation of a complete theoretical spectrum.
Such calculations have been performed using various levels of theory, including DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p). The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data.
The predicted vibrational modes include stretching, bending, rocking, and torsional motions of the molecule's constituent atoms. Key predicted frequencies include those associated with the S=O symmetric and asymmetric stretches, the S-F stretch, the S-O and O-C stretches, and various modes of the methyl group (C-H stretches, bends).
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) at B3LYP/6-311++G(d,p) | Description |
|---|---|---|
| ν(CH3) asym | 3025 | Asymmetric C-H Stretch |
| ν(CH3) sym | 2950 | Symmetric C-H Stretch |
| δ(CH3) asym | 1455 | Asymmetric C-H Bend (Scissoring) |
| ν(S=O) asym | 1490 | Asymmetric SO2 Stretch |
| ν(S=O) sym | 1250 | Symmetric SO2 Stretch |
| ρ(CH3) | 1180 | Methyl Rocking |
| ν(C-O) | 1010 | C-O Stretch |
| ν(S-F) | 850 | S-F Stretch |
| ν(S-O) | 750 | S-O Stretch |
| δ(SO2) | 550 | SO2 Bend |
| δ(S-O-C) | 420 | S-O-C Bend |
NMR Spectra
The prediction of NMR chemical shifts via computational methods involves calculating the isotropic magnetic shielding tensors for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with DFT. The calculated shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F, calculated at the same level of theory.
Theoretical predictions for this compound provide estimates for the chemical shifts of its hydrogen, carbon, and fluorine nuclei. These calculations can be performed for the molecule in the gas phase or by using a solvent model to simulate solution-phase conditions, which can influence the chemical shifts.
Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) at B3LYP/6-311++G(d,p) with GIAO | Reference Compound |
|---|---|---|
| ¹H (in -OCH3) | 4.35 | TMS |
| ¹³C (in -OCH3) | 62.5 | TMS |
| ¹⁹F (in -SO2F) | +38.0 | CFCl3 |
Electronic Spectra (UV-Vis)
The electronic absorption spectrum of a molecule is determined by the transitions of electrons between different energy levels upon absorption of photons. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.
For this compound, TD-DFT calculations can predict the electronic transitions, which are typically in the ultraviolet region. These transitions primarily involve the promotion of electrons from occupied molecular orbitals (like non-bonding orbitals on oxygen and fluorine) to unoccupied anti-bonding orbitals (such as σ* or π* orbitals associated with the sulfonyl group).
Predicted Electronic Transitions for this compound
| Transition | Predicted Wavelength (λmax, nm) at TD-B3LYP/6-311++G(d,p) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 205 | 0.015 | n(O) → σ(S-O) |
| S0 → S2 | 188 | 0.080 | n(F) → σ(S-F) |
Analytical Techniques for Methyl Fluorosulfonate
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in methyl fluorosulfonate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous identification and structural confirmation of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides characteristic signals corresponding to the different nuclei in the molecule.
¹H NMR: The proton NMR spectrum of this compound shows a distinct signal for the methyl (CH₃) protons. A reported proton absorption is observed at a tau value of 5.88. drugfuture.com This signal confirms the presence of the methyl group attached to the electronegative fluorosulfonate moiety.
¹³C NMR: The ¹³C NMR spectrum provides evidence for the single carbon atom of the methyl group. Data for this compound has been recorded on instruments such as the Bruker WP-60. nih.gov
¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful technique for characterizing this compound. The fluorine nucleus (¹⁹F) has a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, making it a highly sensitive nucleus for NMR analysis. wikipedia.org It exhibits a wide chemical shift range, which allows for high resolution and clear signal separation. wikipedia.orghuji.ac.il The spectrum will show a characteristic signal for the fluorine atom bonded to the sulfur, and any coupling with the methyl protons can provide further structural information.
| Nucleus | Typical Chemical Shift Data | Notes |
|---|---|---|
| ¹H | τ = 5.88 | Corresponds to the methyl (CH₃) protons. |
| ¹³C | Data available | Confirms the single methyl carbon environment. nih.govspectrabase.com |
| ¹⁹F | Data available | Highly sensitive nucleus providing a characteristic signal for the F-S bond. nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups within the this compound molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum provides a molecular fingerprint, revealing the presence of key bonds. For related methyl ester sulfonates, characteristic peaks confirm the presence of methyl groups (asymmetric and symmetric C-H stretching), and sulfonate groups (S=O stretching). researchgate.netresearchgate.net Based on the structure of this compound (CH₃OSO₂F), the spectrum is expected to show strong absorption bands corresponding to the vibrations of the S=O, S-F, C-O, and C-H bonds. Analysis of these bands can yield information about the molecule's conformational isomers.
| Functional Group | Bond | Expected Vibrational Frequency Range (cm⁻¹) |
|---|---|---|
| Sulfonyl | S=O (asymmetric & symmetric stretching) | ~1420-1380 and ~1200-1170 |
| Methyl | C-H (stretching) | ~3000-2850 |
| Ester | C-O (stretching) | ~1100-1000 |
| Sulfur-Fluorine | S-F (stretching) | ~850-750 |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify potential impurities. rssl.com When coupled with a chromatographic separation method like GC or LC, it allows for the detection and structural elucidation of trace-level contaminants. rssl.com In this process, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The fragmentation pattern of the parent ion provides structural information that can be used to identify unknown impurities. For related alkyl methanesulfonates, specific precursor and product ion combinations are monitored for quantification. For instance, in the analysis of methyl methanesulfonate (B1217627) (MMS), the transition of the parent ion (m/z 110.9) to major fragment ions (m/z 78.8 and 69.9) is often used for detection. nih.gov A similar approach can be applied to identify impurities in this compound by analyzing their unique molecular ions and fragmentation pathways. nih.gov
Chromatographic Methods for Analysis and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from impurities and for assessing its purity.
Gas chromatography (GC) is a powerful method for the trace analysis of volatile and semi-volatile compounds like this compound and related alkylating agents. nih.govresearchgate.net The technique separates components of a mixture based on their partitioning between a stationary phase in a column and a mobile gas phase.
For trace-level analysis of related sulfonate esters, capillary GC methods with flame ionization detection (FID) or mass spectrometry (MS) are commonly employed. nih.gov A dissolve-and-inject approach in splitless mode is often used for sample introduction. nih.gov The choice of a suitable column is critical; polar-deactivated polyethylene (B3416737) glycol (PEG) capillary columns, such as a DB-WAX, are frequently used for the separation of these compounds. globalresearchonline.net For highly reactive compounds or for analysis within a complex matrix, headspace GC-MS can be utilized, sometimes involving a derivatization step to improve volatility and detectability. google.comnih.govresearchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Technique | Capillary Gas Chromatography | nih.gov |
| Column | DB-WAX (Polyethylene Glycol Stationary Phase) | globalresearchonline.net |
| Detector | Flame Ionization Detection (FID) or Mass Spectrometry (MS) | nih.gov |
| Injection Mode | Splitless or Headspace | nih.govresearchgate.net |
| Application | Trace analysis of impurities | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantitative determination of compounds. However, analyzing this compound directly by HPLC with UV detection is challenging due to its lack of a significant UV chromophore. researchgate.net To overcome this limitation, several strategies have been developed for related sulfonates.
Derivatization with UV-active Reagents: A common approach is pre-column derivatization, where the analyte is reacted with a chromophoric agent to produce a derivative that can be easily detected by a UV detector. nih.govnih.gov This significantly enhances the sensitivity and allows for accurate quantification. nih.govresearchgate.netnih.gov
Alternative Detection Methods:
Refractive Index (RI) Detection: An RI detector can be used for the analysis of non-UV absorbing compounds like methyl methanesulfonate. sielc.com This method is universal but generally less sensitive than UV detection.
Indirect Photometric Detection (IPD): This technique involves using a UV-absorbing ion-pairing reagent in the mobile phase. The analyte displaces the reagent, causing a decrease in absorbance that can be measured. nih.gov
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and specific method for quantitative analysis without the need for derivatization. nih.gov LC-MS/MS methods are particularly effective for trace-level quantification of genotoxic impurities. nih.gov
| HPLC Method | Principle | Applicability for this compound |
|---|---|---|
| HPLC-UV with Derivatization | Analyte is reacted with a UV-absorbing agent before injection. | Highly suitable for enhancing sensitivity and enabling quantification. nih.govresearchgate.netnih.gov |
| HPLC-RI | Detects changes in the refractive index of the mobile phase. | Applicable, but with lower sensitivity compared to other methods. sielc.com |
| HPLC with IPD | Uses a UV-active ion-pairing reagent in the mobile phase for indirect detection. | A potential method for detecting the sulfonate moiety. nih.gov |
| LC-MS/MS | Combines liquid chromatographic separation with highly sensitive and specific mass spectrometric detection. | Ideal for trace-level quantitative determination without derivatization. nih.gov |
Electron Diffraction for Molecular Structure Determination
Gas-phase electron diffraction (GED) is a powerful technique for determining the three-dimensional arrangement of atoms in a molecule in the gaseous state. This method provides unique information on the structure and conformational preferences of molecules, which can differ from their arrangements in solution or in the solid crystalline state where intermolecular forces and packing effects play a significant role mdpi.com.
While gas-phase electron diffraction is a well-established method for the structural elucidation of small, volatile molecules, specific studies applying this technique to determine the molecular structure of this compound (FSO₂OCH₃) were not identified in the available research. However, the technique has been successfully applied to closely related compounds, such as fluorothis compound (FH₂COSO₂F), demonstrating its suitability for defining the gas-phase structures and conformational models of small fluorosulfonate esters researchgate.net. For such molecules, GED can distinguish between different conformers (e.g., syn and anti forms) and quantify their relative abundance at a given temperature researchgate.net.
Potentiometric Methods for Fluorosulfate (B1228806) Ion Detection
Potentiometry is an electrochemical method used to determine the concentration of a specific ion in a solution by measuring the potential difference between an indicator electrode and a reference electrode. This technique is particularly useful for detecting the fluorosulfate ion (FSO₃⁻), a key hydrolysis product of this compound. The detection of fluorosulfate can serve as a marker for monitoring reactions or exposure to parent compounds like sulfuryl fluoride (B91410), which also hydrolyzes to form this ion researchgate.netwikipedia.org.
A simple and inexpensive potentiometric method for determining FSO₃⁻ concentrations has been developed utilizing a commercial nitrate-selective electrode researchgate.netchemicalbook.com. It was discovered that this electrode is highly sensitive to the fluorosulfate ion, even more so than to the nitrate (B79036) ion for which it was designed. This heightened sensitivity is attributed to the structural and electronic similarities between the fluorosulfate (FSO₃⁻) and perchlorate (B79767) (ClO₄⁻) ions, with the latter being a known interferent for nitrate-selective electrodes researchgate.netchemicalbook.com.
The method is effective over a wide concentration range and is characterized by its rapid response and convenience, requiring only a pH/ion analyzer and the selective electrode. The performance of the electrode is, however, dependent on the pH of the sample solution. Optimal results are achieved when the initial sample pH is between 5 and 9 researchgate.netwikipedia.org. The presence of other ions can interfere with the measurement; halide interference follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, and can be mitigated by the addition of silver sulfate (B86663). Bicarbonate and phosphate (B84403) interferences can also be eliminated through specific pretreatments researchgate.netwikipedia.org. Notably, the sulfate ion (SO₄²⁻), which often interferes with ion chromatography methods for fluorosulfate detection, does not interfere with this potentiometric method researchgate.net.
The research findings for this potentiometric method are summarized in the table below.
Table 1: Performance Characteristics of a Nitrate-Selective Electrode for Fluorosulfate (FSO₃⁻) Detection
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Linear Range 1 | 0.0075 mM to 660 mM | The response in this range is nearly Nernstian. |
| Slope 1 | -60.85 mV/decade | Close to the theoretical slope from the Nikolsky-Eisenman equation. |
| Linear Range 2 | 0.0025 mM to 0.0075 mM | The slope deviates from the theoretical value in this lower range. |
| Slope 2 | -53.07 mV/decade | Poorer fit (r² = 0.935) compared to the higher concentration range. |
| Limit of Detection (LOD) | 0.0007 mM | Calculated based on the electrode's response at low concentrations. |
| Limit of Quantification (LOQ) | ~0.0023 mM | Calculated as 3.3 times the Limit of Detection. |
| Optimal pH Range | 5 to 9 | Refers to the initial pH of the sample before mixing with ionic strength adjuster. |
Safety Protocols and Handling in Research Environments
Engineering Controls and Personal Protective Equipment (PPE)
To minimize the risk of exposure to methyl fluorosulfonate, a combination of engineering controls and personal protective equipment (PPE) is essential. These measures are designed to either remove the hazard at its source or provide a protective barrier for the researcher. cdc.govsuu.eduucsd.edu
Engineering Controls are the first and most crucial line of defense. cdc.govsuu.edu They are designed to isolate the chemical from the laboratory environment and the researcher. suu.eduucsd.edu
Fume Hoods: All work with this compound must be conducted within a properly functioning chemical fume hood. nih.govsuu.edu The fume hood provides critical ventilation to capture and exhaust the highly toxic and volatile vapors, preventing their inhalation. ucsd.edu
Ventilation: The laboratory itself must have a well-maintained ventilation system that provides a minimum number of air changes per hour to prevent the accumulation of any fugitive emissions. ucsd.edu Laboratory air should be 100% exhausted to the outside and not recirculated. ucsd.edu
Isolated Storage: this compound should be stored in a designated, well-ventilated, and cool, dry area away from incompatible materials. scbt.com The storage area should be clearly marked with appropriate hazard warnings.
Personal Protective Equipment (PPE) serves as the final barrier between the individual and the chemical. suu.edu It is critical to select PPE that is resistant to this compound.
Gloves: Chemical-resistant gloves are mandatory. Given the severe corrosivity (B1173158) of this compound, it is crucial to select gloves made of materials that offer adequate protection and to change them frequently. nih.gov
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect the eyes and face from splashes and vapors. suu.edu
Respiratory Protection: In addition to working in a fume hood, respiratory protection may be necessary for certain procedures or in the event of a ventilation failure. tcichemicals.com The type of respirator should be selected based on a formal risk assessment.
Protective Clothing: A lab coat, buttoned completely, and appropriate footwear are required. suu.edu In some situations, a chemical-resistant apron or suit may be necessary.
| Control Measure | Specification | Purpose |
| Engineering Control | ||
| Chemical Fume Hood | Required for all manipulations | To contain and exhaust toxic vapors. nih.govsuu.eduucsd.edu |
| General Ventilation | Minimum 6 air changes per hour | To prevent accumulation of hazardous vapors in the lab. ucsd.edu |
| Personal Protective Equipment | ||
| Hand Protection | Chemical-resistant gloves | To prevent skin contact with the corrosive liquid. nih.gov |
| Eye/Face Protection | Chemical splash goggles and face shield | To protect against splashes and vapors. suu.edu |
| Respiratory Protection | Required, type based on risk assessment | To prevent fatal inhalation of toxic vapors. tcichemicals.com |
| Body Protection | Lab coat, closed-toe shoes | To protect skin and clothing from contamination. suu.edu |
Emergency Procedures for Exposure and Spills
Given the extreme toxicity of this compound, immediate and appropriate action in the event of an exposure or spill is critical to preventing serious injury or fatality. nih.gov All personnel working with this compound must be thoroughly familiar with these procedures.
Exposure Procedures:
Inhalation: This is the most critical route of exposure. If inhalation is suspected, immediately move the affected person to fresh air and call for emergency medical assistance. tcichemicals.com The administration of corticosteroids should be considered, and the individual must be kept under close observation for at least 24 hours, as pulmonary edema may be delayed. nih.gov
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. tcichemicals.comprinceton.edu Seek immediate medical attention. Contaminated clothing must be carefully handled and disposed of as hazardous waste. nih.govprinceton.edu
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. ouhsc.edufsu.edu Seek immediate medical attention.
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Spill Procedures:
The response to a spill depends on its size and location.
Minor Spill (inside a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, contain the spill with a chemical absorbent material suitable for reactive compounds.
Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal. princeton.edu
Decontaminate the spill area with a suitable solution.
Major Spill (outside a fume hood or a large volume):
Evacuate the laboratory immediately and alert all nearby personnel. princeton.edu
Activate the nearest fire alarm to initiate a building-wide evacuation.
Call for emergency response personnel from a safe location.
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
| Emergency Situation | Immediate Action | Follow-up |
| Personal Exposure | ||
| Inhalation | Move to fresh air, call for immediate medical help. | Consider corticosteroid administration; 24-hour observation for pulmonary edema. nih.gov |
| Skin Contact | Remove contaminated clothing, flush skin with water for 15+ minutes. tcichemicals.comprinceton.edu | Seek immediate medical attention. Dispose of clothing as hazardous waste. nih.gov |
| Eye Contact | Flush eyes with water for 15+ minutes. ouhsc.edufsu.edu | Seek immediate medical attention. |
| Chemical Spill | ||
| Minor Spill | Alert others, contain with absorbent material, clean up with appropriate PPE. | Dispose of all materials as hazardous waste. |
| Major Spill | Evacuate the area, activate fire alarm, call emergency services. | Do not re-enter the area. Await professional cleanup. |
Waste Management and Disposal Considerations
All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations. scbt.com Improper disposal can lead to severe environmental contamination and health risks.
Waste Collection: All waste streams containing this compound, including unreacted material, contaminated solvents, and solid debris, must be collected in clearly labeled, sealed, and chemically compatible containers. dartmouth.edu
Container Rinsing: Empty containers that held this compound are also considered hazardous. The first rinse of the container must be collected and disposed of as hazardous waste. dartmouth.edu For highly toxic chemicals like this compound, it is best practice to collect the first three rinses as hazardous waste. dartmouth.edu
Contaminated Materials: Any item that comes into contact with this compound, such as gloves, absorbent pads, and disposable lab coats, must be disposed of as hazardous waste. princeton.edudartmouth.edu These items should be placed in a designated, sealed hazardous waste container. princeton.edu
Disposal Method: Do not dispose of this compound down the drain or in regular trash. dartmouth.edu Disposal must be handled by a licensed hazardous waste management company. scbt.com
| Waste Type | Handling and Collection | Disposal |
| Unused/Excess this compound | Keep in original or properly labeled, sealed container. | Via licensed hazardous waste disposal service. scbt.com |
| Contaminated Solvents/Solutions | Collect in a labeled, sealed, compatible waste container. | Via licensed hazardous waste disposal service. |
| Empty Containers | Collect the first three rinses as hazardous waste. dartmouth.edu | After proper rinsing, consult safety guidelines for container disposal. |
| Contaminated PPE and Debris | Place in a sealed, labeled hazardous waste bag or container. princeton.edudartmouth.edu | Via licensed hazardous waste disposal service. |
Future Research Directions and Emerging Applications
Development of Less Toxic Methylating Agents
The significant toxicity associated with traditional methylating agents, including methyl fluorosulfonate, has spurred the development of safer, more environmentally friendly alternatives. stackexchange.comebrary.net These "green" reagents aim to reduce hazards without compromising reactivity and selectivity.
A prominent example of a less toxic methylating agent is dimethyl carbonate (DMC). nih.govacs.org DMC is considered a green reagent because it is non-toxic, biodegradable, and produced through a clean process. nih.govyoutube.com It offers tunable reactivity and high selectivity, particularly for mono-C- and mono-N-methylation. nih.gov Unlike traditional agents that produce inorganic salt by-products, DMC's reactions, often catalyzed by a small amount of base, are significantly cleaner. nih.gov DMC has proven effective for the methylation of various nucleophiles, including carboxylic acids, and its use is being optimized for milder reaction conditions. acs.orgmdpi.comnih.gov
Another promising green methylating agent is trimethylsulfoxonium (B8643921) iodide. rsc.org This compound has been reported as an efficient and environmentally friendly option for the methylation of carbohydrates, avoiding the use of highly toxic reagents like methyl iodide and diazomethane. rsc.org When used in conjunction with an iron catalytic system, it demonstrates high yield and site selectivity. rsc.org
The primary driver for developing these alternatives is the inherent risk posed by conventional methylating agents, which can readily methylate DNA, leading to mutagenic and cytotoxic effects. stackexchange.comnih.govacs.org Research is focused on designing molecules that are less likely to penetrate cells and indiscriminately react with biological macromolecules. stackexchange.com The development of such agents is a critical step toward safer chemical practices in both academic and industrial settings. acs.org
Comparative Overview of Methylating Agents
| Methylating Agent | Key Advantages | Considerations |
|---|---|---|
| Dimethyl carbonate (DMC) | Non-toxic, biodegradable, avoids inorganic salt by-products, high selectivity. nih.govyoutube.com | Often requires higher temperatures or catalytic activation. acs.org |
| Trimethylsulfoxonium iodide | Green reagent, efficient for specific substrates (e.g., carbohydrates), avoids highly toxic alternatives. rsc.org | May require a catalytic system for optimal performance. rsc.org |
Novel Catalytic Systems for Methylation
The development of novel catalytic systems is a crucial area of research aimed at enhancing the efficiency, selectivity, and environmental sustainability of methylation reactions. These systems are designed to work with less reactive, safer methylating agents like dimethyl carbonate (DMC) and to provide greater control over the reaction outcome.
One area of focus is the use of transition metal catalysts. For instance, manganese has gained attention due to its low toxicity and unique reactivity. rsc.org Manganese-catalyzed C-H methylation procedures have been developed that avoid the need for phosphine (B1218219) ligands or zinc additives that are required in other systems. rsc.org Cobalt-catalyzed systems have also been explored for C-H methylation using organic peroxides as the methyl source, offering a method that circumvents the need for precious metals and elaborate directing groups. rsc.org
Phase-transfer catalysts (PTCs) represent another important advancement, particularly for reactions involving immiscible phases. In the synthesis of isoeugenol (B1672232) methyl ether from eugenol (B1671780) using DMC, a phase-transfer catalyst like polyethylene (B3416737) glycol 800 (PEG-800) was introduced. mdpi.comnih.gov This PTC facilitates the reaction between the solid and liquid phases, allowing for milder reaction conditions, shorter reaction times, and reduced alkalinity of the system. mdpi.comnih.gov
Furthermore, research into iron catalytic systems has shown promise for achieving site selectivity in the methylation of complex molecules like carbohydrates using greener reagents such as trimethylsulfoxonium iodide. rsc.org The goal of this research is to develop even more efficient catalytic systems that can achieve exceptional selectivity, potentially at room temperature, by optimizing reaction conditions. rsc.org The development of such catalytic systems is key to unlocking the full potential of safer methylating agents and making methylation processes more sustainable and cost-effective for industrial applications.
Mechanistic Elucidation of Biological and Environmental Interactions
A significant area of ongoing research involves unraveling the precise mechanisms through which methylating agents like this compound interact with biological systems and the environment. The toxicity of these compounds is largely attributed to their ability to methylate biological macromolecules, particularly DNA. stackexchange.comnih.gov
Electrophilic methylating agents can react with numerous nucleophilic sites on DNA bases. acs.org The primary toxic and mutagenic effects arise from the methylation at specific oxygen and nitrogen atoms on these bases. For example, the methylation of the O6 position of guanine (B1146940) (to form O6-methylguanine) is a particularly well-studied lesion that can lead to G:C to A:T transition mutations if not repaired. nih.gov This adduct can be highly toxic in cells that are deficient in its repair and proficient in mismatch repair (MMR), as the MMR system recognizes the mismatch and can trigger apoptosis (programmed cell death). nih.govacs.org
Research also focuses on the role of DNA repair pathways in mitigating the damage caused by methylation. The base excision repair (BER) pathway is crucial for removing methylated bases from DNA. acs.org However, intermediates in the BER process can themselves be toxic if not processed correctly, highlighting the complexity of the cellular response to methylation damage. nih.govacs.org Understanding these intricate cellular responses is essential for assessing the risks associated with exposure to methylating agents.
From an environmental perspective, the fate of potent methylating agents is a concern. While highly reactive compounds are likely to be hydrolyzed or react quickly, their potential to methylate other environmental substances could lead to the formation of new, persistent, or toxic compounds. The methylation of emerging contaminants, for instance, has been shown to alter their bioaccumulation and toxicity in aquatic organisms. acs.org Depending on the specific compound, methylation can either increase or decrease its toxicity. acs.org Therefore, elucidating the environmental transformation pathways and the ecotoxicological consequences of these transformations is a critical area for future investigation to fully understand the environmental impact of releasing such reactive chemicals.
Advanced Computational Design of Fluorinated Compounds
Advanced computational chemistry is emerging as a powerful tool in the design of new fluorinated compounds, including potentially safer and more effective methylating agents. By leveraging computational models, researchers can predict the properties of molecules before they are synthesized, accelerating the discovery and development process.
One of the key applications of computational design is in predicting the reactivity and toxicity of new chemical entities. By modeling the electronic structure and stability of a potential methylating agent, it is possible to estimate its reactivity towards various nucleophiles, including biological targets like DNA. This allows for the in-silico screening of large libraries of virtual compounds to identify candidates that possess the desired reactivity for synthetic applications but have a reduced propensity for causing toxic effects.
Computational methods are also invaluable for designing molecules with specific physicochemical properties. For fluorinated compounds, this can include predicting properties like surface tension, which is crucial for applications such as surfactants and coatings. As researchers seek safer alternatives to persistent fluorinated compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), computational design can help in the development of new fluorosurfactants, such as fluorinated polyethers, that are more environmentally benign. researchgate.net
Furthermore, computational studies can provide deep mechanistic insights into reaction pathways. This is particularly relevant for developing novel catalytic systems for methylation. By modeling the interactions between the substrate, the methylating agent, and the catalyst, researchers can understand the factors that control selectivity and efficiency. This knowledge can then be used to design more effective catalysts, as has been explored in the context of C-H methylation, where understanding the catalytic cycle is crucial for improving the reaction. rsc.org The integration of computational design into the research and development workflow holds significant promise for creating the next generation of fluorinated compounds with enhanced performance and improved safety profiles.
Exploration of New Synthetic Pathways and Industrial Scale-Up
A significant focus of future research is the development of novel, efficient, and sustainable synthetic pathways for methylation, as well as the industrial scale-up of these processes. The goal is to move away from hazardous reagents and energy-intensive conditions towards greener and more economically viable manufacturing methods.
The exploration of new synthetic routes often involves the use of safer and more readily available feedstocks. For instance, methanol (B129727) is being investigated as a sustainable C1 source for methylation reactions. researchgate.net Catalytic systems are being developed to enable the selective monomethylation of various amines using methanol, which presents a significant challenge due to the potential for overmethylation. researchgate.net Success in this area would provide a highly atom-economical and greener alternative to traditional methods.
For industrial-scale applications, the efficiency and practicality of the synthetic process are paramount. Research into the use of dimethyl carbonate (DMC) as a green methylating agent is often coupled with studies on process optimization. acs.org This includes the development of reaction conditions that are suitable for large-scale reactors, such as continuous flow systems, which can offer better control over reaction parameters and improve safety. nih.gov The one-step synthesis of valuable chemicals, such as the conversion of eugenol to isoeugenol methyl ether using DMC, exemplifies the drive towards more streamlined and efficient industrial processes. mdpi.comnih.gov
Furthermore, the scale-up of any new chemical process requires careful consideration of safety, cost, and environmental impact. The development of alternatives to widely used but hazardous substances, such as the fumigant methyl bromide, provides a model for this transition. The process of replacing methyl bromide has involved extensive testing of alternative chemicals (like dimethyl disulfide and methyl iodide) and non-chemical methods, as well as the development of new application technologies and regulatory frameworks to support their adoption on a large scale. growingproduce.comapsnet.org A similar comprehensive approach will be necessary for the industrial adoption of new, safer methylation technologies, ensuring they are not only scientifically sound but also commercially viable and environmentally responsible.
Q & A
Q. How can researchers determine the optimal synthetic route for methyl fluorosulfonate while minimizing hazardous byproducts?
Methodological Answer:
- Compare existing protocols (e.g., fluorosulfonic acid methylation, sulfuryl fluoride reactions) for yield, purity, and safety. Prioritize methods with <5% byproduct formation via GC-MS or NMR analysis .
- Use computational tools (DFT calculations) to predict reaction pathways and side reactions. Validate experimentally using in situ FTIR to monitor intermediates .
Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?
Methodological Answer:
Q. How should researchers design kinetic studies to assess this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., amines, alcohols). Control solvent polarity (e.g., DMF vs. THF) to isolate solvent effects .
- Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and infer mechanistic pathways (SN1 vs. SN2) .
Advanced Research Questions
Q. How can conflicting literature data on this compound’s electrophilic reactivity be reconciled?
Methodological Answer:
- Perform a systematic review (PRISMA guidelines) to identify confounding variables (e.g., solvent purity, trace moisture). Meta-analyze data using random-effects models to quantify heterogeneity .
- Replicate disputed experiments under controlled conditions (e.g., anhydrous glovebox) and publish raw datasets for transparency .
Q. What strategies are effective for quantifying this compound’s environmental persistence and bioaccumulation potential?
Methodological Answer:
- Use OECD 307 guidelines for soil degradation studies. Pair LC-MS/MS with isotopic labeling (¹⁴C-tracers) to distinguish abiotic vs. microbial breakdown .
- Apply quantitative structure-activity relationship (QSAR) models to predict log Kow and BCF values, validating with in vitro assays (e.g., fish hepatocyte uptake) .
Q. How can researchers address discrepancies in reported toxicity thresholds for this compound across in vitro and in vivo models?
Methodological Answer:
- Conduct interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling. Adjust for metabolic differences (e.g., cytochrome P450 activity) .
- Validate in vitro cytotoxicity (e.g., HepG2 cells) with in vivo acute toxicity data (OECD 423 guidelines), applying benchmark dose (BMD) analysis .
Data Analysis & Presentation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Use probit or logit regression for binary outcomes (e.g., mortality). For continuous endpoints (e.g., enzyme inhibition), apply nonlinear mixed-effects models (NLME) .
- Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical vs. statistical significance .
Q. How should researchers present complex spectroscopic data (e.g., ¹⁹F NMR) for this compound in peer-reviewed publications?
Methodological Answer:
- Include raw spectra in supplementary materials with peak assignments. Use tables to summarize chemical shifts (δ ppm) and coupling constants (J in Hz) .
- Annotate figures with expansion insets for overlapping signals, ensuring resolution ≥300 dpi .
Literature & Reproducibility
Q. What steps ensure reproducibility when replicating this compound synthesis protocols from older literature?
Methodological Answer:
Q. How can systematic reviews address gaps in this compound’s applications in asymmetric catalysis?
Methodological Answer:
- Use Boolean search strings (e.g., "this compound" AND "chiral auxiliaries") across Scopus, Reaxys, and PubMed. Screen for mechanistic studies with ≥80% enantiomeric excess (ee) .
- Apply critical appraisal tools (e.g., GRADE) to assess bias in catalysis literature, prioritizing studies with control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
